molecular formula C9H14N2 B039480 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole CAS No. 125019-37-6

4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

Cat. No. B039480
M. Wt: 150.22 g/mol
InChI Key: YRKKEPKOIZODBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethenyl-1-ethyl-3,5-dimethylpyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that is commonly used in the synthesis of organic compounds.

Mechanism Of Action

The mechanism of action of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole is not well understood. However, it is believed to act as a nucleophile in organic reactions. It has also been shown to have antioxidant properties and may act as a radical scavenger.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole in lab experiments is its ease of synthesis. It is also relatively inexpensive and readily available. However, its limited solubility in water can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole. One area of interest is its potential use as a corrosion inhibitor. Further studies are needed to determine its effectiveness and mechanism of action in this application. In addition, its potential use as a ligand in coordination chemistry and catalysis warrants further investigation. Finally, its antioxidant properties may have potential applications in the development of new drugs or materials.

Synthesis Methods

The synthesis of 4-Ethenyl-1-ethyl-3,5-dimethylpyrazole involves the reaction of ethyl acetoacetate, 3,5-dimethyl-1H-pyrazole, and acetaldehyde in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using techniques such as column chromatography to obtain a pure sample.

Scientific Research Applications

4-Ethenyl-1-ethyl-3,5-dimethylpyrazole has found several applications in scientific research. It is commonly used in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and materials science. It is also used as a ligand in coordination chemistry and catalysis. In addition, it has been studied for its potential use as a corrosion inhibitor.

properties

CAS RN

125019-37-6

Product Name

4-Ethenyl-1-ethyl-3,5-dimethylpyrazole

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-ethenyl-1-ethyl-3,5-dimethylpyrazole

InChI

InChI=1S/C9H14N2/c1-5-9-7(3)10-11(6-2)8(9)4/h5H,1,6H2,2-4H3

InChI Key

YRKKEPKOIZODBI-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)C=C)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C=C)C

synonyms

1H-Pyrazole, 4-ethenyl-1-ethyl-3,5-dimethyl-

Origin of Product

United States

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